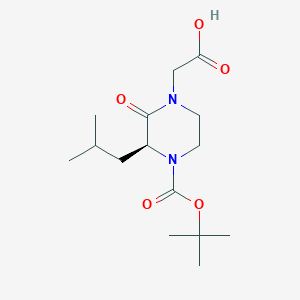

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indirubin derivative 8a is a synthetic organic compound that belongs to the indirubin familyThis compound has gained significant attention due to its potent inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), making it a promising candidate for anticancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative 8a typically involves nucleophilic substitution reactions. For instance, indirubin can undergo nucleophilic substitution at the N1 position with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide as a phase transition catalyst. This reaction yields indirubin derivative 8a with an excellent yield of 88.2% .

Industrial Production Methods: Industrial production of indirubin derivatives often involves optimizing reaction conditions to enhance yield and purity. The use of phase transition catalysts and controlled reaction environments are crucial for large-scale production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Indirubin-Derivat 8a unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Indirubinderivate können oxidiert werden, um Chinonoidstrukturen zu bilden.

Reduktion: Reduktionsreaktionen können Indirubinderivate in ihre entsprechenden Leukoformen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, wie bei der Synthese von Indirubin-Derivat 8a.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Indirubinderivate mit Modifikationen an verschiedenen Positionen der Indolringe, was zu Verbindungen mit verbesserten biologischen Aktivitäten führt .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its piperazine structure is a common motif in many therapeutic agents, making it valuable for developing drugs that target specific receptors involved in these conditions .

Key Insights:

- Therapeutic Targeting: The compound has been utilized to design novel therapeutic agents that exhibit enhanced efficacy against neurological diseases .

- Structure-Activity Relationship (SAR): Medicinal chemists leverage this compound to explore SAR, aiding in the optimization of drug candidates .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This research helps elucidate complex biological interactions and pathways critical for understanding disease mechanisms.

Research Applications:

- Enzyme Inhibition Studies: The compound aids researchers in understanding how certain enzymes can be inhibited, providing insights into metabolic pathways .

- Receptor Binding Affinity: It is used to assess the binding characteristics of potential drug candidates to their targets, crucial for drug design.

Drug Formulation

The unique properties of this compound make it suitable for formulating drug delivery systems. Its ability to enhance the bioavailability of therapeutic agents is particularly beneficial in improving the effectiveness of administered medications.

Formulation Advantages:

- Bioavailability Enhancement: The chemical structure allows for modifications that can improve the absorption and distribution of drugs within the body .

- Targeted Delivery Systems: Researchers are exploring its incorporation into systems designed to deliver drugs more precisely, minimizing side effects .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of various derivatives. This capability is essential for chemists looking to create new compounds with desired functionalities.

Synthesis Applications:

- Derivatives Creation: It serves as a precursor for synthesizing more complex molecules, expanding the library of available compounds for research and application .

- Reactivity Modifications: The presence of the Boc protecting group allows selective deprotection and functionalization, enabling further chemical modifications.

Material Science

The compound's chemical properties are also explored in material science, particularly in developing new materials with specific functionalities.

Material Development Insights:

- Polymer Creation: Its reactivity can be harnessed to create polymers that possess unique characteristics suitable for industrial applications .

- Functional Materials Research: Investigations into how this compound can be integrated into materials science highlight its potential beyond traditional pharmaceutical applications.

Case Studies and Research Findings

While specific case studies on this compound were not detailed in the search results, its applications have been documented across various research articles focusing on neuropharmacology and medicinal chemistry. Notable findings include:

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Chemistry | Used as an intermediate for synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Assists in studying enzyme inhibition and receptor interactions critical for drug development. |

| Drug Formulation | Enhances bioavailability and targeted delivery capabilities of therapeutic agents. |

| Organic Synthesis | Serves as a building block for creating diverse derivatives with tailored functionalities. |

| Material Science | Explored for developing polymers with specific industrial applications based on its properties. |

Wirkmechanismus

Indirubin derivative 8a exerts its effects primarily through the inhibition of CDKs and GSK-3β. These enzymes play critical roles in cell cycle regulation and signaling pathways. By binding to the ATP-binding sites of these kinases, indirubin derivative 8a effectively inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, indirubin derivatives have been shown to modulate other signaling pathways, including NF-κB, STAT3, and TGF-β, contributing to their broad-spectrum anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Indirubin: The parent compound, known for its anticancer properties.

Indirubin-3’-monoxime: A derivative with enhanced solubility and bioavailability.

5-Bromoindirubin-3’-oxime: A potent inhibitor of CDKs with improved pharmacological properties.

Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .

Biologische Aktivität

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and carboxymethyl and isobutyl substituents. The structural configuration contributes to its interactions with biological targets, influencing its efficacy in various assays.

Antimalarial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimalarial properties. For example, studies on related piperazine derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum. These compounds demonstrated effective inhibition of β-hematin formation, a crucial process in the malaria parasite's lifecycle. The IC50 values for these derivatives ranged from 0.14 to 0.27 mM, indicating moderate antimalarial activity .

Table 1: Antimalarial Activity of Piperazine Derivatives

| Compound | IC50 (mM) | Activity against CQ-S | Activity against CQ-R |

|---|---|---|---|

| 7a | 0.14 | Yes | Yes |

| 7b | 0.20 | Yes | Moderate |

| 15a | 0.09 | Excellent | Moderate |

| (3S)-4-Boc-... | TBD | TBD | TBD |

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Many piperazine derivatives inhibit enzymes crucial for parasite survival or cancer cell proliferation.

- Induction of Apoptosis : Compounds targeting BCL-2 or similar pathways can trigger programmed cell death in malignant cells.

- Disruption of Cellular Processes : By interfering with metabolic pathways or cellular signaling, these compounds can effectively reduce viability in target cells.

Case Studies and Research Findings

Several studies have demonstrated the biological potential of piperazine derivatives:

- Antimalarial Studies : In vitro assays showed that piperazine derivatives significantly inhibited the growth of P. falciparum strains, with some compounds showing enhanced activity against resistant strains .

- Anticancer Research : Investigations into carbazole-piperazine hybrids revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Eigenschaften

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNBFMNMGDYJG-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.